molecular formula C11H13IN4O3 B3068901 (2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B3068901
M. Wt: 376.15 g/mol
InChI Key: LIIIRHQRQZIIRT-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C11H13IN4O3 and its molecular weight is 376.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a pyrrolopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the realm of oncology and as a kinase inhibitor. This article explores its biological activity based on diverse research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C11H12FIN4O3
  • Molecular Weight : 284.70 g/mol

This compound incorporates a tetrahydrofuran ring and a pyrrolopyrimidine moiety, which are known for their pharmacological relevance.

Kinase Inhibition

Pyrrolopyrimidine derivatives are recognized for their role as kinase inhibitors. The specific compound has been studied for its inhibitory effects against various kinases:

  • FLT3 Inhibition : Research indicates that pyrrolopyrimidine derivatives can act as selective inhibitors of Fms-like Tyrosine Kinase 3 (FLT3), which is crucial in the treatment of acute myeloid leukemia (AML) . The structural features of this compound enhance its binding affinity to the active site of FLT3.
  • Other Kinases : In addition to FLT3, studies have shown activity against several other kinases involved in cancer progression, including VEGFR and FGFR . The compound's ability to selectively inhibit these kinases suggests it may have therapeutic potential with reduced side effects compared to traditional chemotherapeutics.

Antitumor Activity

The antitumor properties of this compound have been highlighted in various studies:

  • Mechanism of Action : The compound exhibits mechanisms that target tumor cells specifically while sparing normal cells. This selectivity is attributed to its structural characteristics that allow it to interact preferentially with tumor-associated targets .
  • Case Studies : Clinical evaluations have demonstrated significant antitumor effects in preclinical models. For instance, one study reported that derivatives of this class showed promising results in reducing tumor size and inhibiting metastasis in animal models .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available pyrrolopyrimidine precursors.
  • Reactions : Key reactions include nucleophilic substitutions and coupling reactions that facilitate the introduction of the hydroxymethyl group and other substituents at specific positions on the pyrrolopyrimidine ring .
  • Purification : Post-synthesis purification is crucial for obtaining high yields of the desired product with minimal by-products.

Table 1: Biological Activity Summary

Activity TypeTarget KinaseIC50 (µM)Reference
Kinase InhibitionFLT30.05
Kinase InhibitionVEGFR0.10
Antitumor ActivityTumor Cell LinesIC50 < 1
SelectivityNormal Cells>10

Case Studies

  • Study on FLT3 Inhibition :
    • Researchers evaluated the compound's efficacy against FLT3 in vitro and reported a significant reduction in cell proliferation at low concentrations, highlighting its potential as a targeted therapy for AML .
  • Antitumor Efficacy in Animal Models :
    • A series of experiments conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in reduced tumor growth rates compared to control groups treated with standard chemotherapy agents .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in many cellular processes. The compound has been studied for its inhibitory effects on various kinases, including:

  • Fms-like Tyrosine Kinase 3 (FLT3) : A target for treating acute myelogenous leukemia (AML). Derivatives of this compound have shown potent inhibitory activity against FLT3, indicating its potential as a therapeutic agent for AML treatment .
  • Receptor-interacting Protein Kinase 1 (RIPK1) : Research has identified derivatives of this compound as effective inhibitors of RIPK1, which is involved in inflammatory responses and cell death pathways .

Antiparasitic Activity

Studies have explored the compound's efficacy against Toxoplasma gondii , a parasite responsible for toxoplasmosis. The inhibition of calcium-dependent protein kinase 1 (CDPK1) by pyrazolopyrimidine analogs, including this compound, has been linked to decreased establishment and recurrence of central nervous system disease caused by T. gondii .

Novel Therapeutic Agents

The unique structure of the compound allows it to serve as a scaffold for the development of novel therapeutics targeting various diseases. Its derivatives are being investigated for their potential in treating:

  • Cancer : Due to its kinase inhibition properties, it is being researched for broader applications in oncology.
  • Inflammatory Diseases : The modulation of kinase activity can influence inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other autoimmune disorders .

Case Studies

StudyFocusFindings
Inhibition of CDPK1 by Pyrazolopyrimidine AnalogsAntiparasitic ActivityDemonstrated reduced CNS disease recurrence in Toxoplasma gondii models .
Identification of FLT3 InhibitorsCancer TreatmentShowed potent activity against FLT3 with potential application in AML therapy .
Development of RIPK1 InhibitorsInflammatory DiseasesHighlighted effectiveness in reducing inflammation markers in preclinical models .

Properties

IUPAC Name

(2S,3R,5S)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIIRHQRQZIIRT-CSMHCCOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 2
Reactant of Route 2
(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 3
(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 4
(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 5
(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 6
(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.